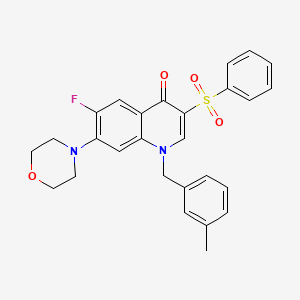
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-1-(3-methylbenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Fluorescent Probes and Sensing
Quinoline derivatives are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying various biological systems, including DNA fluorophores. Their ability to act as sensitive and selective compounds makes them valuable for the development of new fluorescent probes (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
Some fluorinated derivatives of quinoline have shown promise as tubulin polymerization inhibitors, exhibiting cytotoxic activity against cancer cell lines. This suggests their potential in cancer treatment, highlighting the anticancer activity associated with modifications to the quinoline backbone (Řehulka et al., 2020).
Zn2+ Sensing and Cellular Imaging
Quinoline derivatives have been designed for sensitive and efficient cell membrane permeability, making them suitable for practical detection of Zn2+ in sample solutions and living cells. This utility extends to the development of novel fluorescent probes for metal ions, useful in biological and medical research (Ohshima et al., 2010).
Antimicrobial Activity
The synthesis of new quinoline derivatives has led to compounds with promising antimicrobial properties. This includes activities against both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for antibiotic development (Taguchi et al., 1992).
Antioxidant Properties
Quinoline derivatives also display significant antioxidant properties. Their ability to quench radicals and inhibit DNA oxidation suggests potential for anti-stress therapy and as additives in pharmaceuticals to enhance oxidative stability (Xi & Liu, 2015).
特性
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-6-5-7-20(14-19)17-30-18-26(35(32,33)21-8-3-2-4-9-21)27(31)22-15-23(28)25(16-24(22)30)29-10-12-34-13-11-29/h2-9,14-16,18H,10-13,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRWMKQHHAQTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol](/img/structure/B2397419.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2397420.png)
![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)

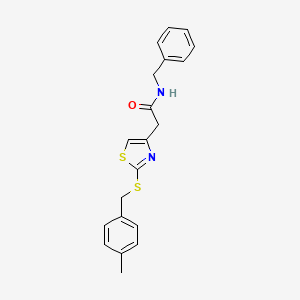

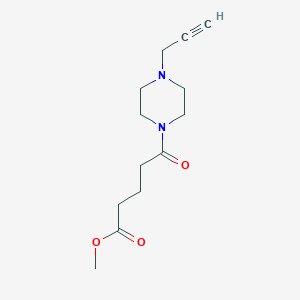
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)
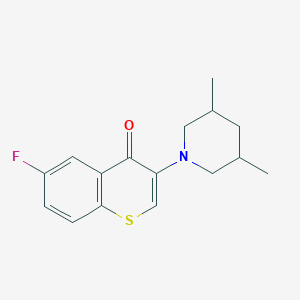
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)
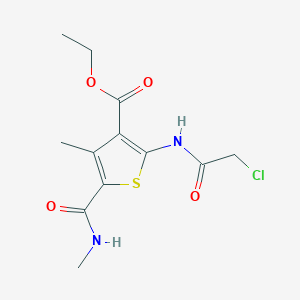
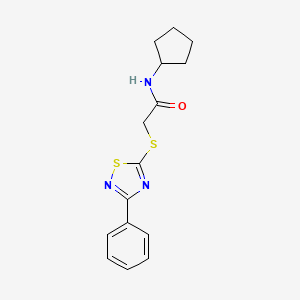
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)